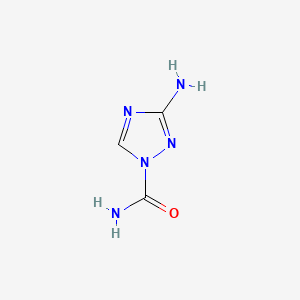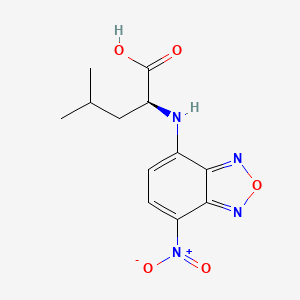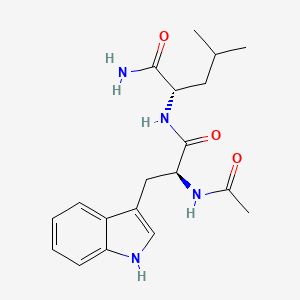
3-Imino-2,3-dihydro-1H-1,2,4-triazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Imino-2,3-dihydro-1H-1,2,4-triazole-1-carboxamide is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Imino-2,3-dihydro-1H-1,2,4-triazole-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiosemicarbazide with formic acid, followed by cyclization to form the triazole ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as solvent choice and reaction time, is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Imino-2,3-dihydro-1H-1,2,4-triazole-1-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted triazoles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of substituted triazoles with different functional groups.
Scientific Research Applications
3-Imino-2,3-dihydro-1H-1,2,4-triazole-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Imino-2,3-dihydro-1H-1,2,4-triazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as catalase, by binding to the active site and preventing substrate access . This inhibition can lead to the accumulation of reactive oxygen species, which can have various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Diamino-1H-1,2,4-triazolo[4,3-b][1,2,4]triazole
- 3,7-Diamino-7H-1,2,4-triazolo[4,3-b][1,2,4]triazole
- 3,6,7-Triamino-7H-1,2,4-triazolo[4,3-b][1,2,4]triazole
Uniqueness
3-Imino-2,3-dihydro-1H-1,2,4-triazole-1-carboxamide is unique due to its specific structural features and the presence of the imino group, which can influence its reactivity and biological activity
Properties
CAS No. |
89033-07-8 |
|---|---|
Molecular Formula |
C3H5N5O |
Molecular Weight |
127.11 g/mol |
IUPAC Name |
3-amino-1,2,4-triazole-1-carboxamide |
InChI |
InChI=1S/C3H5N5O/c4-2-6-1-8(7-2)3(5)9/h1H,(H2,4,7)(H2,5,9) |
InChI Key |
BYAQWNYPXQRHIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NN1C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Cis-2,4,6-trioxohexahydrofuro[3,4-b]furan-3a-yl acetate](/img/structure/B12905090.png)


![4-Chloro-5-({[(3,4-dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12905102.png)

![6,7-Dimethyl-3,4-dihydro-2H-pyrazino[2,3-B][1,4]thiazine](/img/structure/B12905110.png)



![2-(1,3-Thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole](/img/structure/B12905148.png)
